molecular formula C30H25FN4O4S B10835117 Rock-IN-8

Rock-IN-8

Cat. No.: B10835117
M. Wt: 556.6 g/mol
InChI Key: QKLHHIYLYLZRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PMID28048944-Compound-11 is a small molecular drug known for its potent and selective inhibition of dual leucine zipper kinase (DLK, MAP3K12). This compound has shown significant neuroprotective potential and is being investigated for its therapeutic applications in various diseases .

Chemical Reactions Analysis

PMID28048944-Compound-11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PMID28048944-Compound-11 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is investigated for its role in modulating biological pathways and processes.

    Medicine: It has shown potential in treating neurodegenerative diseases due to its neuroprotective properties.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

PMID28048944-Compound-11 exerts its effects by inhibiting dual leucine zipper kinase (DLK, MAP3K12). This kinase is involved in the regulation of various cellular processes, including apoptosis and axonal regeneration. By inhibiting DLK, the compound can modulate these processes and provide neuroprotective effects .

Properties

Molecular Formula

C30H25FN4O4S

Molecular Weight

556.6 g/mol

IUPAC Name

4-(aminomethyl)-N-(3-fluoropyridin-4-yl)-3-[3-[[4-(2-oxooxolan-3-yl)sulfanylbenzoyl]amino]phenyl]benzamide

InChI

InChI=1S/C30H25FN4O4S/c31-25-17-33-12-10-26(25)35-29(37)20-4-5-21(16-32)24(15-20)19-2-1-3-22(14-19)34-28(36)18-6-8-23(9-7-18)40-27-11-13-39-30(27)38/h1-10,12,14-15,17,27H,11,13,16,32H2,(H,34,36)(H,33,35,37)

InChI Key

QKLHHIYLYLZRFM-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1SC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=C(C=CC(=C4)C(=O)NC5=C(C=NC=C5)F)CN

Origin of Product

United States

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